3-Fluoro-4-(morpholin-4-yl)benzonitrile

Descripción general

Descripción

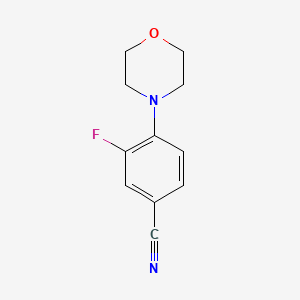

3-Fluoro-4-(morpholin-4-yl)benzonitrile is an organic compound with the molecular formula C₁₁H₁₁FN₂O. It is characterized by a benzene ring substituted with a fluoro group at the third position and a morpholin-4-yl group at the fourth position, along with a nitrile group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(morpholin-4-yl)benzonitrile typically involves the following steps:

Nitration: The starting material, 3-fluorobenzonitrile, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Morpholine Substitution: The amine group is reacted with morpholine under suitable conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.

Major Products:

Oxidation: Products may include oxides or hydroxylated derivatives.

Reduction: Amines or other reduced forms of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

3-Fluoro-4-(morpholin-4-yl)benzonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound is explored for its potential in creating advanced materials with specific electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(morpholin-4-yl)benzonitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in neurological pathways.

Pathways Involved: It can modulate signaling pathways by binding to active sites or altering the conformation of target proteins.

Comparación Con Compuestos Similares

4-Fluorobenzonitrile: Similar structure but lacks the morpholine ring.

3-Fluoro-5-(morpholin-4-yl)benzonitrile: Similar but with the fluoro group at a different position.

Uniqueness: 3-Fluoro-4-(morpholin-4-yl)benzonitrile is unique due to the specific positioning of the fluoro and morpholine groups, which confer distinct chemical and biological properties compared to its analogs .

Actividad Biológica

3-Fluoro-4-(morpholin-4-yl)benzonitrile is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in antibacterial and anticancer domains. This article reviews the biological activity of this compound, examining relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fluorine atom at the para position relative to the morpholine ring on a benzonitrile backbone. The presence of the morpholine moiety is significant for enhancing solubility and biological activity. The compound has been synthesized with various substitutions, leading to different biological profiles.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit promising antibacterial properties. A study highlighted that compounds with similar structures are being explored for their effectiveness against Mycobacterium tuberculosis (M. tuberculosis) and other bacterial strains. The structure-activity relationship suggests that modifications in the substituents can significantly influence antibacterial efficacy.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | M. tuberculosis |

| 5-Nitro-furan derivatives | 0.0125 | M. tuberculosis |

| Benzyl-piperazine derivatives | 0.05 | Various bacteria |

Anticancer Activity

The anticancer potential of this compound has been investigated, particularly in relation to its analogs. Studies have shown that compounds containing fluorine in specific positions can enhance potency against cancer cells by affecting cellular pathways involved in proliferation and apoptosis.

Case Study:

In a preclinical trial, a derivative of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the inhibition of key enzymes involved in cell cycle regulation.

Structure-Activity Relationship (SAR)

The SAR analysis demonstrates that the positioning of the fluorine atom and the nature of substituents on the morpholine ring are critical for enhancing biological activity. For instance, para-substituted compounds generally exhibited better activity than their meta counterparts.

Table 2: SAR Insights for this compound Derivatives

| Substituent Position | Activity Level | Comments |

|---|---|---|

| Para | High | Optimal for antibacterial action |

| Meta | Low | Reduced efficacy |

| Morpholine Variants | Variable | Depends on steric effects |

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: Compounds with this structure may inhibit enzymes crucial for bacterial cell wall synthesis or cancer cell metabolism.

- Cell Membrane Interaction: The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting function.

- Signal Transduction Modulation: The compound may interfere with signaling pathways that regulate cell growth and apoptosis.

Propiedades

IUPAC Name |

3-fluoro-4-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRSOXPTKLNRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.